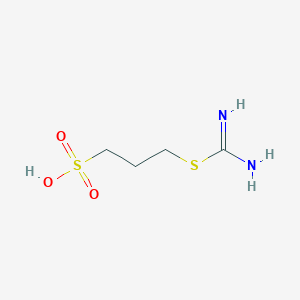

3-(Amidinothio)-1-propanesulfonic acid

Description

The exact mass of the compound 3-(Amidinothio)-1-propanesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Amidinothio)-1-propanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Amidinothio)-1-propanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-carbamimidoylsulfanylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLJIOAPXLAGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865007 | |

| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21668-81-5 | |

| Record name | 3-[(Aminoiminomethyl)thio]-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(aminoiminomethyl)thio]propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Amidinothio)-1-propanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Amidinothio)-1-propanesulfonic acid, a versatile compound with significant potential in biochemical research and pharmaceutical development. This document consolidates available data on its structure, physicochemical characteristics, and potential applications. While a detailed experimental synthesis protocol is not publicly available, a plausible synthetic route is proposed based on established chemical reactions. The guide also touches upon the compound's general biological relevance and outlines areas for future investigation.

Introduction

3-(Amidinothio)-1-propanesulfonic acid, also known by its synonym 3-S-Isothiuronium propyl sulfonate, is a sulfonate-containing compound that has garnered interest for its utility as a biochemical reagent and its potential role in drug formulation and development.[1] Its zwitterionic nature, arising from the strongly acidic sulfonic acid group and the basic amidinium group, suggests a high degree of water solubility and utility as a buffer in biological systems.[1][2] The presence of the amidinothio moiety hints at its potential for interacting with biological targets, particularly enzymes, making it a compound of interest for medicinal chemists.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3-(Amidinothio)-1-propanesulfonic acid is presented in Table 1. The data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of 3-(Amidinothio)-1-propanesulfonic acid

| Property | Value | Source(s) |

| IUPAC Name | 3-(Carbamimidoylthio)propane-1-sulfonic acid | [3] |

| Synonyms | 3-S-Isothiuronium propyl sulfonate, UPS | [1][4] |

| CAS Number | 21668-81-5 | [1][3][4][5] |

| Molecular Formula | C₄H₁₀N₂O₃S₂ | [1][3][4][5] |

| Molecular Weight | 198.26 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 240-256 °C | [6] |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [1] |

| Insoluble/sparingly soluble in most organic solvents (predicted) | ||

| pKa (Predicted) | 1.54 ± 0.50 | |

| Purity | ≥ 97% (HPLC) | [4] |

| Storage Conditions | 0-8 °C, protect from moisture | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 3-(Amidinothio)-1-propanesulfonic acid.

¹H NMR Spectroscopy

A proton NMR spectrum is available on public databases. A detailed analysis with peak assignments is crucial for structural confirmation. Based on the structure, the following proton signals are expected:

-

A triplet corresponding to the methylene group adjacent to the sulfonic acid group (-CH₂-SO₃H).

-

A multiplet (likely a pentet) for the central methylene group (-CH₂-CH₂-CH₂-).

-

A triplet for the methylene group adjacent to the sulfur atom (-S-CH₂-).

-

Broad signals corresponding to the exchangeable protons of the amidinium group (-C(=NH₂)NH₂⁺) and the sulfonic acid proton (-SO₃H), which may or may not be visible depending on the solvent and concentration.

FT-IR Spectroscopy

The infrared spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (sulfonic acid): A very broad band in the region of 3000-2500 cm⁻¹.

-

N-H stretch (amidinium): Broad bands in the region of 3300-3100 cm⁻¹.

-

C-H stretch (alkane): Sharp peaks around 2950-2850 cm⁻¹.

-

C=N stretch (amidinium): A strong absorption around 1650 cm⁻¹.

-

S=O stretch (sulfonic acid): Strong, characteristic absorptions around 1250-1150 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric).

-

C-S stretch: A weaker absorption in the fingerprint region.

Experimental Protocols

Proposed Synthesis Workflow

Methodology:

-

Reaction Setup: 3-Bromopropanesulfonic acid sodium salt and an equimolar amount of thiourea are dissolved in a suitable solvent such as ethanol or water.

-

Reaction: The mixture is heated to reflux for several hours to facilitate the S-alkylation of thiourea. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Applications

3-(Amidinothio)-1-propanesulfonic acid has been noted for its potential in pharmaceutical development, particularly in the design of enzyme inhibitors.[1] The amidinium group is a known pharmacophore that can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, particularly proteases.

While specific targets and detailed mechanisms of action are not well-documented in publicly available literature, the structural similarity of the amidinothio group to arginine and other guanidinium-containing moieties suggests potential inhibitory activity against enzymes that recognize these groups.

Further research is warranted to explore the specific enzymatic targets and to elucidate the mechanism of inhibition. Screening this compound against a panel of proteases and other enzymes could reveal its specific biological activity and pave the way for its development as a therapeutic agent.

Conclusion and Future Directions

3-(Amidinothio)-1-propanesulfonic acid is a compound with interesting chemical properties and potential for biological applications. This guide has summarized the currently available data on its physicochemical characteristics. To fully realize its potential, further research is necessary in the following areas:

-

Development and publication of a detailed, optimized synthesis protocol.

-

Comprehensive spectroscopic characterization with full data interpretation.

-

Experimental determination of its pKa values.

-

Systematic screening for biological activity against a range of targets.

-

In-depth studies into its mechanism of action for any confirmed biological activities.

Addressing these knowledge gaps will be crucial for the advancement of 3-(Amidinothio)-1-propanesulfonic acid as a valuable tool in both academic research and the pharmaceutical industry.

References

An In-depth Technical Guide to 3-(Amidinothio)-1-propanesulfonic Acid (CAS: 21668-81-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Amidinothio)-1-propanesulfonic acid, also known by its synonym 3-S-Isothiuronium propyl sulfonate and often abbreviated as UPS, is a versatile organosulfur compound. While commercially cited for a range of applications including biochemical research and pharmaceutical development, its most well-documented and technically detailed use is within the electroplating industry. This guide provides a comprehensive overview of its known properties, primary applications, and safety information, while also highlighting the current gaps in publicly available scientific literature regarding its biological activities.

Chemical and Physical Properties

3-(Amidinothio)-1-propanesulfonic acid is a white crystalline powder.[1] Its chemical structure features a reactive amidinothio group and a highly polar sulfonic acid group, contributing to its utility in diverse chemical environments. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 21668-81-5 | [2][3] |

| Molecular Formula | C4H10N2O3S2 | [2][3] |

| Molecular Weight | 198.26 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 240 °C | [5] |

| Solubility | Soluble in water | [4] |

| pH | 1.0 - 4.0 (5% aqueous solution) | [4] |

| Purity | ≥ 97% | [6] |

Computed Properties:

| Property | Value | Source(s) |

| IUPAC Name | 3-carbamimidoylsulfanylpropane-1-sulfonic acid | [3] |

| XLogP3-AA | -0.6 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 198.01328453 Da | [3] |

| Topological Polar Surface Area | 138 Ų | [3] |

Synthesis

Applications

Primary Application: Electroplating

The most extensively documented application of 3-(Amidinothio)-1-propanesulfonic acid is as an additive in electroplating baths, particularly for acid copper plating.[4] In this context, it functions as a brightener and an accelerator, influencing the properties of the deposited copper layer.

Key Functions in Electroplating:

-

Brightener: It helps to produce a bright, smooth, and ductile copper deposit.

-

Accelerator: It can shorten the incubation time in electroless plating processes.[1]

-

Bath Stabilizer: Research indicates that it improves the stability of the electroplating bath and increases the reaction activation energy.[1]

-

Grain Refiner: By adsorbing onto the cathode surface, it can influence crystal growth, leading to a finer grain structure in the copper deposit.

Typical Operating Conditions:

While optimal concentrations are proprietary and depend on the specific bath composition and desired outcome, literature suggests its use in the parts-per-million (ppm) range.

| Parameter | Typical Range | Source(s) |

| Concentration in Acid Copper Bath | 2 ppm to 500 ppm | [7] |

The following workflow illustrates the general process of using 3-(Amidinothio)-1-propanesulfonic acid in a copper electroplating bath.

Biochemical and Pharmaceutical Applications (Limited Data)

Several chemical suppliers mention the utility of 3-(Amidinothio)-1-propanesulfonic acid in biochemical and pharmaceutical research.[8] However, there is a notable lack of detailed, peer-reviewed experimental protocols and quantitative data in the public domain to substantiate these claims for the scientific community.

Mentioned Potential Uses:

-

Biochemical Buffer: It is described as an effective buffer for maintaining stable pH in biological systems, which is crucial for enzyme activity and cellular processes.[8] No specific pKa values or buffering range data are readily available.

-

Protein and Enzyme Stabilization: The compound is suggested to aid in stabilizing proteins and enzymes under various conditions.[8] Specific protocols or quantitative measures of this stabilization effect are not publicly documented.

-

Enzyme Inhibition: It has been noted for its potential in the design of enzyme inhibitors.[8] One source suggests it may act as a mimic in studies of transglutaminases, but no specific inhibition data (e.g., IC50 values) or detailed experimental procedures have been published.

-

Drug Formulation: The presence of a sulfonic acid group, which can enhance solubility and bioavailability, suggests its potential role in drug formulation.[8]

Note to Researchers: The lack of detailed public data on the biochemical applications of this compound presents both a challenge and an opportunity. While its use in these areas is commercially suggested, further independent research and validation are required to establish specific protocols and efficacy.

Experimental Protocols

As highlighted, detailed experimental protocols for the use of 3-(Amidinothio)-1-propanesulfonic acid in biochemical assays, such as enzyme inhibition or protein stabilization, are not available in the peer-reviewed literature. Researchers interested in these applications would need to develop and validate their own methodologies.

For its application in electroplating, protocols are generally proprietary to the specific chemical suppliers and plating processes. However, a general laboratory-scale procedure would involve the preparation of an acid copper sulfate bath, followed by the addition of 3-(Amidinothio)-1-propanesulfonic acid at a concentration within the recommended range (e.g., 10-50 mg/L), along with other additives like suppressors and levelers, before proceeding with electrolysis.[9]

Safety and Handling

3-(Amidinothio)-1-propanesulfonic acid is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [3] |

| H312 | Harmful in contact with skin | [3] |

| H314 | Causes severe skin burns and eye damage | [3][5] |

| H317 | May cause an allergic skin reaction | [3] |

| H412 | Harmful to aquatic life with long lasting effects | [3] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][10]

-

Ventilation: Use in a well-ventilated area.[5]

-

Storage: Store in a cool, dry place in a tightly sealed container.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10]

Conclusion

3-(Amidinothio)-1-propanesulfonic acid (CAS: 21668-81-5) is a chemical compound with a well-established role as an additive in the electroplating industry, where it contributes to the formation of high-quality copper deposits. Its physical and chemical properties are well-characterized. In contrast, while its potential applications in biochemical research and pharmaceutical development are noted by commercial suppliers, there is a significant gap in the publicly available scientific literature providing detailed experimental protocols, quantitative performance data, or evidence of its interaction with biological signaling pathways. This presents an area ripe for further academic and industrial research to validate and characterize its purported biological activities.

References

- 1. 3-S-Isothiuronium propyl sulfonate | 21668-81-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]- | C4H10N2O3S2 | CID 89008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. UPS [jadechem-intl.com]

- 5. chemos.de [chemos.de]

- 6. calpaclab.com [calpaclab.com]

- 7. EP3088570A2 - Acid copper electroplating bath and method for electroplating low internal stress and good ductility copper deposits - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. qnityelectronics.com [qnityelectronics.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Amidinothio)-1-propanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and potential applications of 3-(Amidinothio)-1-propanesulfonic acid, a versatile zwitterionic buffer. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental applicability, and logical workflows.

Core Compound Properties

3-(Amidinothio)-1-propanesulfonic acid, also known by synonyms such as 3-S-Isothiuronium propyl sulfonate, is a valuable biochemical reagent.[1] Its structure, featuring both a sulfonic acid group and an amidinium group, confers unique buffering capabilities, making it highly effective for maintaining stable pH levels in a variety of biological experiments and assays.[1] This stability is critical for preserving enzyme activity and the structural integrity of proteins.[1]

The key quantitative properties of 3-(Amidinothio)-1-propanesulfonic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C4H10N2O3S2 | [1][2][3][4] |

| Molecular Weight | 198.27 g/mol | [1] |

| 198.26 g/mol | [2][3][4] | |

| 198.3 g/mol | [5] | |

| CAS Number | 21668-81-5 | [1][2][3][4] |

| Purity | ≥ 97% | [3] |

| ≥ 99% (HPLC) | [1] | |

| Appearance | White powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

| PubChem ID | 89008 | [1][5] |

| MDL Number | MFCD00085942 | [1] |

Applications in Research and Development

The unique properties of 3-(Amidinothio)-1-propanesulfonic acid make it a compound of interest in several scientific domains:

-

Biochemical Research : It is widely utilized as a potent buffer in biochemical assays to maintain stable pH conditions, which is essential for studying enzyme kinetics and protein interactions.[1]

-

Pharmaceutical Development : The sulfonic acid group can enhance the solubility and bioavailability of drug candidates, making it a person of interest in drug formulation.[1] It is also explored in the design of specific enzyme inhibitors.[1]

-

Protein Stabilization : This compound aids in stabilizing proteins during purification processes, which can lead to higher yields and better preservation of the protein's native structure.[1]

-

Cell Culture : It can be a beneficial component in cell culture media, promoting cell growth and viability.[1]

Representative Experimental Protocol: Enzyme Kinetics Assay

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of a model enzyme (e.g., β-galactosidase) using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

Materials:

-

Purified enzyme (e.g., β-galactosidase)

-

Substrate stock solution (e.g., ONPG in water)

-

Assay Buffer: 100 mM 3-(Amidinothio)-1-propanesulfonic acid, pH 7.5

-

Stop Solution: 1 M Sodium Carbonate (Na2CO3)

-

Spectrophotometer and cuvettes or a 96-well plate reader

-

Thermostated water bath or incubator

Methodology:

-

Preparation of Reagents:

-

Prepare a series of substrate dilutions from the stock solution using the Assay Buffer. The final concentrations should bracket the expected Km value (e.g., 0.1x to 10x Km).

-

Prepare a working solution of the enzyme in the Assay Buffer to a concentration that yields a linear reaction rate for at least 10 minutes.

-

Pre-warm all solutions to the desired reaction temperature (e.g., 37°C).

-

-

Enzyme Assay:

-

In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of each substrate dilution.

-

To initiate the reaction, add a fixed volume of the enzyme working solution to each tube/well and mix quickly. Start a timer immediately.

-

Incubate the reactions at the constant temperature.

-

At predetermined time points (e.g., 2, 4, 6, 8, 10 minutes), stop the reaction in one set of tubes/wells by adding a volume of the Stop Solution. The high pH of the stop solution will denature the enzyme and develop the color of the product (o-nitrophenol).

-

Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic substrate hydrolysis.

-

-

Data Acquisition:

-

Measure the absorbance of the product (o-nitrophenol) at 420 nm using the spectrophotometer.

-

Subtract the absorbance of the "no enzyme" control from the corresponding experimental values.

-

-

Data Analysis:

-

Convert the absorbance values to product concentration using a standard curve of the product or its known extinction coefficient.

-

Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the product formation versus time plot.

-

Plot the initial velocities (V0) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the representative enzyme kinetics assay described above.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. METHODS, COMPOUNDS, COMPOSITIONS AND VEHICLES FOR DELIVERING 3-AMINO-1-PROPANESULFONIC ACID - Patent 2089417 [data.epo.org]

- 3. A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-amino propanesulfonic acid preparation method - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-(Amidinothio)-1-propanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Amidinothio)-1-propanesulfonic acid, also known by its synonym 3-S-Isothiuronium propyl sulfonate, is a zwitterionic organosulfur compound. Its structure, featuring both a strongly acidic sulfonic acid group and a basic amidinium group, imparts unique physicochemical properties, making it a subject of interest in various scientific domains. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, based on established chemical principles, and is intended to serve as a valuable resource for professionals in research and drug development. The presence of the sulfonic acid moiety can enhance aqueous solubility and bioavailability, suggesting its potential utility in the design of novel therapeutic agents and as a biochemical buffer.[1]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of 3-(Amidinothio)-1-propanesulfonic acid is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₂O₃S₂ | [2] |

| Molecular Weight | 198.26 g/mol | [2] |

| CAS Number | 21668-81-5 | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity (Typical) | ≥97% | [2] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water |

Note: Some physical properties like melting point and solubility are based on general characteristics of similar compounds and may vary.

Synthesis and Purification

The primary route for the synthesis of 3-(Amidinothio)-1-propanesulfonic acid is the nucleophilic ring-opening of 1,3-propane sultone with thiourea. This reaction is an S-alkylation of the thiourea at the sulfur atom, which is a strong nucleophile.

Experimental Workflow

Detailed Experimental Protocol

The following protocol is a representative procedure based on the known reactivity of 1,3-propane sultone and thiourea. Researchers should optimize the conditions for their specific requirements.

Materials:

-

1,3-Propane sultone

-

Thiourea

-

Ethanol (reagent grade)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 equivalent) in a suitable solvent such as a mixture of ethanol and water (e.g., 1:1 v/v).

-

Addition of 1,3-Propane Sultone: While stirring the thiourea solution at room temperature, add 1,3-propane sultone (1.0 equivalent) portion-wise. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours or at a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion of the reaction, a white precipitate of 3-(Amidinothio)-1-propanesulfonic acid should form. Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification by Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of a hot solvent system, such as an ethanol/water mixture, until the solid just dissolves. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.

-

Drying: Dry the purified 3-(Amidinothio)-1-propanesulfonic acid under vacuum to a constant weight.

Quantitative Data (Expected):

| Parameter | Expected Value | Notes |

| Yield | > 80% | The yield is highly dependent on the reaction conditions and the efficiency of the work-up. |

| Purity | > 97% | Purity can be assessed by techniques such as NMR spectroscopy and elemental analysis. |

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of 3-(Amidinothio)-1-propanesulfonic acid in any signaling pathways. Its structural similarity to other biologically active compounds containing a sulfonate group suggests potential interactions with biological systems, but this remains an area for future investigation.

The logical relationship in the synthesis is a straightforward nucleophilic substitution reaction as depicted in the workflow diagram.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(Amidinothio)-1-propanesulfonic acid. The described method, based on the reaction of 1,3-propane sultone with thiourea, is a reliable and efficient route to obtain this compound. The provided experimental protocol and workflow diagram offer a practical guide for researchers. Further studies are warranted to explore the potential biological activities and applications of this interesting zwitterionic molecule.

References

3-(Amidinothio)-1-propanesulfonic Acid: A Technical Overview of Its Established Roles and Investigational Frontiers

For Immediate Release

This technical guide provides a comprehensive analysis of 3-(Amidinothio)-1-propanesulfonic acid, a compound recognized for its utility as a biochemical reagent and its emerging potential in pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its known applications and speculative mechanisms of action based on available data.

Core Properties and Established Applications

3-(Amidinothio)-1-propanesulfonic acid, also known by its synonym 3-S-Isothiuronium propyl sulfonate (UPS), is a white crystalline powder.[1] Its established roles are primarily in the domain of biochemical research and industrial applications.

Biochemical and Pharmaceutical Utility:

-

Biochemical Buffer: The compound is widely utilized as a potent buffer in various biochemical assays, ensuring pH stability which is critical for maintaining enzyme activity and the integrity of biological molecules during experimentation.[2][3]

-

Protein and Enzyme Stabilization: It aids in the stabilization of proteins and enzymes, particularly during purification processes, contributing to higher yields and better structural integrity.[3]

-

Cell Culture: It is a beneficial component in cell culture media, where it promotes cell growth and viability.[3]

-

Drug Formulation: The sulfonic acid group in its structure enhances solubility and bioavailability, making it a compound of interest in the formulation of pharmaceutical drugs.[2][3]

-

Corrosion Inhibition: In industrial settings, it is used as a corrosion inhibitor in water treatment processes by forming a protective film on metal surfaces.[2]

Investigational Areas and Postulated Mechanisms of Action

While direct, in-depth studies on the specific mechanism of action of 3-(Amidinothio)-1-propanesulfonic acid as a primary therapeutic agent are limited, its chemical structure suggests potential interactions with certain classes of enzymes.

Potential as an Enzyme Inhibitor

The presence of an amidino group, which is isosteric with the guanidino group of arginine, suggests that 3-(Amidinothio)-1-propanesulfonic acid could act as a competitive inhibitor for enzymes that utilize arginine as a substrate.

Nitric Oxide Synthase (NOS) Inhibition: A Hypothesis

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule in various physiological and pathological processes. The structural similarity between the amidino group of 3-(Amidinothio)-1-propanesulfonic acid and the guanidino group of L-arginine forms the basis for the hypothesis that it may act as a NOS inhibitor.

Transglutaminase and Sulfhydryl-Sensitive Protein Inhibition

There are suggestions in the literature that 3-(Amidinothio)-1-propanesulfonic acid may be explored as an inhibitor of transglutaminases and other sulfhydryl-sensitive proteins.[2] The isothiuronium group could potentially interact with the active site cysteine residues of these enzymes.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data (e.g., IC50, Ki values) that specifically defines the inhibitory potency of 3-(Amidinothio)-1-propanesulfonic acid on any given biological target. The primary literature focuses on its applications as a biochemical tool rather than a bioactive agent.

Experimental Protocols

General Protocol for Assessing NOS Inhibition:

A common method to assess NOS activity is to measure the conversion of L-[3H]arginine to L-[3H]citrulline.

-

Enzyme Source: Purified NOS isoforms (nNOS, eNOS, iNOS) or cell lysates containing the enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.

-

Inhibitor Addition: Add varying concentrations of 3-(Amidinothio)-1-propanesulfonic acid to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding L-[3H]arginine.

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Separation: Separate L-[3H]citrulline from unreacted L-[3H]arginine using cation-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted L-[3H]citrulline using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the compound and determine the IC50 value.

Conclusion and Future Directions

3-(Amidinothio)-1-propanesulfonic acid is a well-established biochemical reagent with significant utility in research and pharmaceutical development. While its potential as a bioactive molecule, particularly as an enzyme inhibitor, is suggested by its chemical structure, there is a clear need for rigorous experimental investigation. Future research should focus on screening this compound against a panel of relevant enzymes, such as NOS isoforms and transglutaminases, to elucidate any specific inhibitory activity. Such studies would provide the necessary quantitative data and mechanistic insights to transition this compound from a laboratory tool to a potential therapeutic lead.

References

Stability and Storage of 3-S-Isothiuronium Propyl Sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-S-Isothiuronium propyl sulfonate (UPS). Due to the limited availability of public, in-depth stability studies on this specific compound, this document combines available data with established principles of chemical stability testing and degradation pathway analysis to offer a robust resource for professionals working with UPS.

Chemical and Physical Properties

3-S-Isothiuronium propyl sulfonate is a white to almost white crystalline powder.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder | [1][2][3] |

| Molecular Formula | C4H10N2O3S2 | [4] |

| Molecular Weight | 198.26 g/mol | [4] |

| Storage Temperature | Room Temperature; 15-25 °C recommended for similar compounds | [2][5] |

| Solubility | Soluble in water | [2] |

Stability Profile and Storage Conditions

Available data indicates that 3-S-Isothiuronium propyl sulfonate is a stable compound under normal ambient conditions.[5] However, proper storage is crucial to prevent degradation over time.

Recommended Storage Conditions

To ensure the long-term integrity of 3-S-Isothiuronium propyl sulfonate, the following storage conditions are recommended based on safety data sheets and information on related compounds.

| Condition | Recommendation | Rationale | Reference |

| Temperature | Room temperature (15-25 °C) | Prevents acceleration of potential degradation reactions. | [2][5] |

| Light | Store in a dark place, protected from light. | Minimizes the risk of photodegradation. | [2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Protects against oxidative degradation. | [2] |

| Moisture | Store in a dry place. | Prevents hydrolysis and deliquescence. | [3][5] |

| Container | Use a well-sealed, appropriate container. | Prevents contamination and exposure to atmospheric conditions. | [6] |

Incompatibilities

While specific incompatibility data for UPS is scarce, caution should be exercised when handling it with strong oxidizing agents, as violent reactions have been noted for similar sulfonic acid derivatives.[5]

Potential Degradation Pathways

While specific degradation pathways for 3-S-Isothiuronium propyl sulfonate have not been experimentally elucidated in the public domain, potential degradation routes can be postulated based on the functional groups present in the molecule: the isothiuronium group and the alkyl sulfonate group.

Key potential degradation pathways include:

-

Hydrolysis: The isothiuronium group may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to the formation of a thiol (3-mercaptopropyl sulfonate) and urea. The alkyl sulfonate group is generally considered to be hydrolytically stable, especially when compared to aromatic sulfonates.[7]

-

Thermal Degradation: At elevated temperatures, cleavage of the carbon-sulfur bonds can occur. Desulfonation is a known thermal degradation pathway for sulfonic acid-containing compounds.[8][9][10]

-

Oxidative Degradation: The sulfur atoms in the molecule could be susceptible to oxidation, leading to the formation of various oxidized species.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[11][12]

Below is a diagram illustrating these postulated degradation pathways.

References

- 1. japsonline.com [japsonline.com]

- 2. ijrpp.com [ijrpp.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.p212121.com [store.p212121.com]

- 5. 3-S-Isothiuronium propyl sulfonate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Research Portal [scholarworks.brandeis.edu]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. epublications.marquette.edu [epublications.marquette.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3-(Amidinothio)-1-propanesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Amidinothio)-1-propanesulfonic acid is a molecule of significant interest in biochemical research and pharmaceutical development, recognized for its role as a biochemical buffer and potential applications in drug formulation.[1] A critical parameter for its application, particularly in drug discovery and formulation, is its solubility in various organic solvents. This technical guide addresses the current landscape of solubility data for 3-(Amidinothio)-1-propanesulfonic acid. Notably, a comprehensive review of publicly available scientific literature and chemical databases reveals a conspicuous absence of quantitative solubility data for this compound in organic solvents. This guide, therefore, provides a detailed framework for researchers to systematically determine the solubility of 3-(Amidinothio)-1-propanesulfonic acid, encompassing experimental protocols, data presentation templates, and a logical workflow for solubility assessment.

Introduction: The Solubility Question

3-(Amidinothio)-1-propanesulfonic acid, also known as 3-S-Isothiuronium propyl sulfonate, possesses a zwitterionic character at physiological pH due to the presence of a strongly acidic sulfonic acid group and a strongly basic amidinium group. This structure suggests high polarity and a predisposition for solubility in aqueous solutions. Indeed, its sulfonic acid group is noted to enhance solubility and bioavailability, key factors in pharmaceutical development.[1] However, for applications such as synthesis, purification, and formulation in non-aqueous systems, understanding its solubility in organic solvents is paramount.

Currently, there is a significant gap in the literature regarding the quantitative solubility of 3-(Amidinothio)-1-propanesulfonic acid in common organic solvents. While a structurally similar compound, 3-Amino-1-propanesulfonic acid, has been noted to be soluble in Dimethyl Sulfoxide (DMSO)[2], specific solubility values for 3-(Amidinothio)-1-propanesulfonic acid remain undetermined. This guide provides the necessary protocols and tools for researchers to generate this crucial data.

Theoretical Considerations for Solubility

The molecular structure of 3-(Amidinothio)-1-propanesulfonic acid dictates its likely solubility behavior. The presence of both a sulfonic acid (pKa << 2) and an amidinium group (pKa ~12.5) means the molecule will exist as a zwitterion over a wide pH range. This high degree of charge separation generally leads to strong intermolecular forces and a preference for highly polar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonic acid and amidinium groups, potentially facilitating dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the charged centers of the zwitterion, suggesting they may be effective solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the "like dissolves like" principle, it is highly probable that 3-(Amidinothio)-1-propanesulfonic acid will exhibit very low to negligible solubility in non-polar organic solvents.[3]

Experimental Protocol for Solubility Determination

To address the absence of data, a robust experimental approach is necessary. The following protocol outlines the determination of both kinetic and thermodynamic solubility. Thermodynamic solubility, which represents the true equilibrium of a saturated solution, is often the more critical parameter for formulation and development.[4][5][6]

Materials and Equipment

-

3-(Amidinothio)-1-propanesulfonic acid (high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, THF)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical method

-

Calibrated pipettes

-

Glass vials with screw caps

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7]

-

Preparation: Add an excess amount of 3-(Amidinothio)-1-propanesulfonic acid to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.[7]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant from each vial, being cautious not to disturb the solid phase.

-

Dilution and Analysis: Dilute the collected supernatant with a suitable solvent (if necessary) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 3-(Amidinothio)-1-propanesulfonic acid in the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[8]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(Amidinothio)-1-propanesulfonic acid in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution with the target organic solvent.

-

Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[9]

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Thermodynamic Solubility of 3-(Amidinothio)-1-propanesulfonic Acid at 25 °C

| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | HPLC | ||

| Ethanol | HPLC | ||

| Isopropanol | HPLC | ||

| Acetonitrile | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | HPLC | ||

| N,N-Dimethylformamide (DMF) | HPLC | ||

| Tetrahydrofuran (THF) | HPLC | ||

| Toluene | HPLC | ||

| Hexane | HPLC |

Visualization of Experimental Workflow

A clear workflow is essential for reproducible experimental design. The following diagram illustrates the key steps in determining the thermodynamic solubility of 3-(Amidinothio)-1-propanesulfonic acid.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While 3-(Amidinothio)-1-propanesulfonic acid is a compound of growing importance, a critical gap exists in the publicly available data regarding its solubility in organic solvents. This technical guide provides a comprehensive framework for researchers to systematically and accurately determine this essential physicochemical property. By following the detailed experimental protocols and utilizing the provided data presentation and visualization tools, the scientific community can build a robust understanding of the solubility profile of this molecule, thereby facilitating its broader application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-アミノ-1-プロパンスルホン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. saltise.ca [saltise.ca]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide on the Reactivity of 3-(Amidinothio)-1-propanesulfonic Acid with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Amidinothio)-1-propanesulfonic acid is a bifunctional molecule featuring a reactive amidine group and a highly polar sulfonic acid moiety. Its structure suggests potential applications in bioconjugation and drug delivery, where the amidine group can serve as a conjugation handle and the sulfonic acid group can impart aqueous solubility. This guide explores the theoretical reactivity of 3-(amidinothio)-1-propanesulfonic acid with primary amines, a fundamental reaction for its potential use in derivatization and conjugation.

The core reaction under consideration is the nucleophilic attack of a primary amine on the electrophilic carbon of the amidine group, potentially leading to an "amidine exchange" or "transamidination" reaction. This would result in the formation of a new, N-substituted amidine derivative.

Proposed Reaction and Mechanism

The reaction between 3-(amidinothio)-1-propanesulfonic acid and a primary amine (R-NH₂) is proposed to proceed via a nucleophilic addition-elimination pathway. The primary amine acts as the nucleophile, attacking the amidine carbon.

2.1 Proposed Reaction Scheme:

This reaction is expected to be an equilibrium process. The removal of ammonia (NH₃) could drive the reaction toward the formation of the N-substituted product.

2.2 Proposed Reaction Mechanism

The mechanism likely involves a tetrahedral intermediate. Given that amidines are strongly basic, the reaction may be influenced by pH. Acid catalysis could protonate the imine nitrogen, increasing the electrophilicity of the amidine carbon and facilitating the nucleophilic attack by the primary amine.[1]

Caption: Proposed acid-catalyzed mechanism for the reaction of 3-(amidinothio)-1-propanesulfonic acid with a primary amine.

Expected Reactivity and Influencing Factors

While direct quantitative data is unavailable, the reactivity of primary amines in this proposed reaction can be inferred from general chemical principles and related studies.

-

Nucleophilicity of the Amine: The rate of reaction is expected to correlate with the nucleophilicity of the primary amine. Electron-donating groups on the R-group of the amine will likely increase its reactivity, while electron-withdrawing groups will decrease it.

-

Steric Hindrance: Increased steric bulk on the primary amine (e.g., secondary or tertiary alkyl groups attached to the alpha-carbon) is expected to decrease the reaction rate and potentially lower the product yield due to hindered approach to the amidine carbon.[1]

-

pH of the Reaction Medium: As suggested by the proposed mechanism, acidic conditions may catalyze the reaction by activating the amidine group. However, excessively low pH will lead to protonation of the primary amine, reducing its nucleophilicity. Therefore, an optimal pH, likely in the weakly acidic range, is expected.

-

Temperature: Higher temperatures will generally increase the reaction rate and help to overcome the activation energy of the reaction. However, this may also promote side reactions or degradation of the reactants or products.

-

Leaving Group: The facility of ammonia (or its protonated form, ammonium) to act as a leaving group from the tetrahedral intermediate will also influence the forward reaction rate.

Quantitative Data Summary (Illustrative)

The following tables present illustrative, qualitative data based on expected chemical reactivity trends. This data is not derived from experimental results for the title reaction but is intended for comparative purposes.

Table 1: Expected Relative Reactivity of Various Primary Amines

| Primary Amine (R-NH₂) | R-Group Classification | Expected Relative Reactivity | Expected Product Yield |

| Methylamine | Primary Alkyl (less hindered) | High | High |

| n-Butylamine | Primary Alkyl | High | High |

| iso-Butylamine | Primary Alkyl (more hindered) | Moderate | Moderate |

| Benzylamine | Primary Alkyl | High | High |

| Aniline | Aryl (less nucleophilic) | Low | Low |

| 2-Aminoethanol | Primary Alkyl with -OH | High | High |

Table 2: Hypothetical Influence of Reaction Conditions

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Temperature | 25°C | 50°C | 80°C | Rate and yield increase with temperature to an optimum. |

| pH | 4.0 | 7.0 | 9.0 | Optimal reactivity expected in the weakly acidic range (e.g., pH 4-6). |

| Reaction Time | 4 hours | 12 hours | 24 hours | Yield increases with time until equilibrium is reached. |

Illustrative Experimental Protocols

The following are hypothetical, general protocols for the reaction of 3-(amidinothio)-1-propanesulfonic acid with a primary amine. These would require significant optimization for any specific primary amine.

5.1 General Protocol for Reaction Screening

-

Reactant Preparation: Prepare stock solutions of 3-(amidinothio)-1-propanesulfonic acid (e.g., 100 mM in a suitable buffer, such as MES at pH 6.0) and the primary amine of interest (e.g., 1 M in the same buffer).

-

Reaction Setup: In a microcentrifuge tube, combine 100 µL of the 3-(amidinothio)-1-propanesulfonic acid stock solution with 20 µL of the primary amine stock solution (this provides a molar excess of the amine).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a set time (e.g., 24 hours).

-

Quenching and Analysis: Quench the reaction by adding an equal volume of a suitable solvent (e.g., acetonitrile) containing an internal standard. Analyze the reaction mixture by LC-MS to identify the product and estimate the conversion.

Caption: A general workflow for screening the reaction of 3-(amidinothio)-1-propanesulfonic acid with a primary amine.

5.2 Hypothetical Protocol for Preparative Scale Synthesis

-

Dissolution: Dissolve 1.0 mmol of 3-(amidinothio)-1-propanesulfonic acid in 10 mL of a suitable solvent (e.g., dimethylformamide, DMF, or a buffered aqueous solution).

-

Addition of Amine: Add 1.2 mmol (1.2 equivalents) of the primary amine to the solution.

-

pH Adjustment (Optional): If necessary, adjust the pH of the mixture to a weakly acidic range (e.g., pH 5-6) using a suitable acid (e.g., acetic acid).[1]

-

Heating and Monitoring: Heat the reaction mixture to an optimized temperature (e.g., 60°C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, being a sulfonic acid salt, may be purified by techniques such as ion-exchange chromatography or reversed-phase HPLC.

Applications in Drug Development and Bioconjugation

The ability to react 3-(amidinothio)-1-propanesulfonic acid with primary amines opens up several potential applications:

-

Linker Chemistry: The resulting N-substituted amidine can serve as a linker to attach this water-soluble moiety to drugs or biomolecules that contain a primary amine.

-

Modification of Biomolecules: Primary amines are abundant in proteins (N-terminus and lysine side chains). This reaction could potentially be used for the modification of proteins to enhance their solubility or introduce other functionalities, although selectivity would be a challenge.

-

Drug Delivery: The sulfonic acid group can significantly increase the aqueous solubility of poorly soluble drugs. Conjugation via the amidine group could be a strategy to improve the pharmacokinetic properties of certain therapeutic agents.

Conclusion

While direct experimental evidence is lacking, the reaction of 3-(amidinothio)-1-propanesulfonic acid with primary amines is a chemically plausible transformation that could be of significant interest in the fields of medicinal chemistry and bioconjugation. Based on fundamental principles, this reaction is expected to be an equilibrium-driven, acid-catalyzed nucleophilic addition-elimination process. The reactivity is predicted to be influenced by the nucleophilicity and steric profile of the primary amine, as well as the reaction conditions such as pH and temperature. Further experimental investigation is required to validate these theoretical considerations and to fully explore the synthetic utility of this reaction. Professionals in drug development are encouraged to consider this chemistry as a potential tool for modifying molecules of interest, with the understanding that optimization of reaction conditions will be necessary.

References

3-(Amidinothio)-1-propanesulfonic Acid: A Technical Overview of its Applications in Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Amidinothio)-1-propanesulfonic acid, a versatile organic compound with existing and potential applications in the field of biotechnology. While its use is established as a component in commercially available protein standards for mass spectrometry, this paper also explores its putative roles as an enzyme inhibitor and a protein stabilizer based on its chemical structure. This document consolidates the available information on its properties, applications, and proposes general experimental approaches to further investigate its biotechnological potential.

Introduction

3-(Amidinothio)-1-propanesulfonic acid, also known by its synonym 3-S-Isothiuronium propyl sulfonate, is a zwitterionic organic compound featuring both a strongly acidic sulfonic acid group and a basic amidino group. Its unique chemical structure imparts properties that make it a subject of interest for various biochemical and biotechnological applications.

It is important to note that in the electroplating industry, this compound is sometimes abbreviated as "UPS". This should not be confused with the "Ubiquitin-Proteasome System (UPS)" in biology, as there is no current scientific literature to support a direct role for 3-(Amidinothio)-1-propanesulfonic acid in the UPS pathway. This guide will focus exclusively on its applications within the biotechnology and pharmaceutical research landscape.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(Amidinothio)-1-propanesulfonic acid is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 21668-81-5 |

| Molecular Formula | C4H10N2O3S2 |

| Molecular Weight | 198.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 240 °C |

| Boiling Point | 276.6 °C at 101.325 kPa |

| Solubility | Soluble in water (25 mg/mL) |

| pKa | 1.54 ± 0.50 (Predicted) |

| LogP | -2 |

| Synonyms | 3-S-Isothiuronium propyl sulfonate, 3-(Carbamimidoylthio)-1-propanesulfonic acid, UPS (in electroplating) |

Confirmed Application in Biotechnology: A Component of Proteomics Standards

The most well-documented application of 3-(Amidinothio)-1-propanesulfonic acid in biotechnology is its inclusion in the Proteomics Dynamic Range Standard Set (UPS2) from Sigma-Aldrich.[1][2][3]

3.1. The Role of Proteomics Standards

The UPS2 is a complex, well-characterized mixture of 48 human proteins designed to provide a dynamic range of protein concentrations spanning five orders of magnitude.[1][2][3] Such standards are crucial for:

-

Method Validation: Standardizing and evaluating the performance of analytical techniques like mass spectrometry (LC-MS/MS, MALDI-TOF-MS) and electrophoresis.[1][3]

-

Instrument Performance: Confirming the robustness and stability of analytical instruments over time.[1][2]

-

Inter-laboratory Comparison: Facilitating the comparison of proteomics data generated in different laboratories using various workflows and instruments.[1]

-

Quality Control: Bracketing experimental datasets with runs of a known standard to ensure data quality and consistency.[1][2]

While the exact function of each non-protein component in the UPS2 standard is not publicly detailed, the inclusion of 3-(Amidinothio)-1-propanesulfonic acid plausibly serves as a stabilizer for the protein mixture, helping to maintain their integrity and prevent aggregation during storage and handling.

3.2. Experimental Workflow for Using a Proteomics Standard

The following diagram illustrates a typical workflow for using a protein standard like UPS2 to validate an LC-MS/MS-based proteomics analysis.

Potential Applications in Biotechnology (Hypothetical)

Based on its chemical structure, 3-(Amidinothio)-1-propanesulfonic acid has the potential for other applications in biotechnology, although these are not yet substantiated by extensive peer-reviewed research.

4.1. Enzyme Inhibition

The amidinothio group is a structural feature found in various enzyme inhibitors. Guanidino compounds, which are structurally related, are known to act as competitive inhibitors for enzymes like polyamine oxidase. The positively charged amidino group can participate in electrostatic interactions and hydrogen bonding within an enzyme's active site, potentially displacing the natural substrate.

Hypothetical Mechanism: For a sulfhydryl-sensitive enzyme, the sulfur atom in the thiourea-like moiety could potentially interact with the cysteine residue in the active site, while the amidino and sulfonate groups anchor the molecule through interactions with charged or polar amino acid residues.

4.2. Protein Stabilization

Small molecule excipients are often used to stabilize therapeutic proteins in solution, preventing aggregation and denaturation. The zwitterionic nature of 3-(Amidinothio)-1-propanesulfonic acid, with both a positive (amidino) and negative (sulfonate) charge, could allow it to interact favorably with charged residues on a protein's surface. These interactions can help to maintain the native protein conformation and increase its thermal stability.

General Experimental Protocols for Investigating Potential Applications

5.1. Protocol: Screening for Enzyme Inhibition

This protocol describes a generic approach to screen for the inhibitory activity of a compound against a target enzyme using a spectrophotometric assay.

-

Reagent Preparation:

-

Prepare a stock solution of 3-(Amidinothio)-1-propanesulfonic acid (e.g., 10 mM in assay buffer).

-

Prepare a stock solution of the target enzyme in a suitable buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of 3-(Amidinothio)-1-propanesulfonic acid.

-

Add the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in absorbance over time using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

Perform kinetic studies with varying substrate concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).

-

5.2. Protocol: Assessing Protein Stability using Thermal Shift Assay (TSA)

This protocol outlines a general method to assess the effect of a compound on the thermal stability of a protein.

-

Reagent Preparation:

-

Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer.

-

Prepare a stock solution of 3-(Amidinothio)-1-propanesulfonic acid (e.g., 100 mM).

-

Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

-

Assay Procedure:

-

In a 96-well PCR plate, add the protein, the fluorescent dye, and varying concentrations of 3-(Amidinothio)-1-propanesulfonic acid to each well.

-

Seal the plate and place it in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C) while monitoring the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity against temperature to generate a melting curve.

-

The midpoint of the transition in the melting curve is the melting temperature (Tm).

-

A significant increase in the Tm in the presence of 3-(Amidinothio)-1-propanesulfonic acid indicates a stabilizing effect.

-

Conclusion and Future Directions

3-(Amidinothio)-1-propanesulfonic acid is a compound with a confirmed, albeit niche, application in biotechnology as a component of a widely used proteomics standard. Its chemical structure suggests a strong potential for broader applications as an enzyme inhibitor and a protein stabilizer. However, there is a notable lack of peer-reviewed research to validate these hypotheses.

Future research should focus on:

-

Screening this compound against a panel of sulfhydryl-sensitive enzymes to identify potential targets and quantify its inhibitory activity.

-

Conducting detailed biophysical studies, such as differential scanning calorimetry and thermal shift assays, to quantitatively assess its protein-stabilizing effects on a variety of proteins.

-

Investigating its potential as a precursor for the synthesis of novel therapeutic agents, leveraging its desirable solubility properties.

The elucidation of these potential applications could elevate 3-(Amidinothio)-1-propanesulfonic acid from a component in a standard mixture to a valuable tool in the arsenal of biochemists and drug development professionals.

References

- 1. Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 蛋白质组学动态范围标准品套装 Protein Mass Spectrometry Calibration Standard | Sigma-Aldrich [sigmaaldrich.com]

The Untapped Potential of 3-(Amidinothio)-1-propanesulfonic Acid in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Amidinothio)-1-propanesulfonic acid, a compound hitherto primarily utilized as a biochemical buffer, presents a compelling yet underexplored scaffold for novel drug discovery. Its unique chemical architecture, combining an isothiouronium group, a flexible propane linker, and a highly polar sulfonic acid moiety, suggests potential therapeutic applications spanning oncology, neurodegenerative disorders, and infectious diseases. This technical guide consolidates the existing, albeit limited, knowledge on this compound and extrapolates its potential by examining the well-documented biological activities of its constituent functional groups. We provide a comprehensive overview of the therapeutic promise of the isothiouronium and amidino moieties, with a particular focus on their anticancer and antiparasitic properties. Furthermore, drawing parallels with the structurally related 3-amino-1-propanesulfonic acid (Tramiprosate), we explore the potential for neuroprotective applications, specifically in the context of amyloid-beta aggregation. This whitepaper aims to serve as a foundational resource to catalyze further investigation into 3-(Amidinothio)-1-propanesulfonic acid and its derivatives as a novel class of therapeutic agents. Detailed experimental protocols for relevant biological assays and proposed signaling pathways are presented to guide future research endeavors.

Introduction: Unveiling a Candidate from the Chemical Shelves

3-(Amidinothio)-1-propanesulfonic acid (CAS 21668-81-5) is a sulfur-containing organic compound characterized by the presence of an amidinium group linked via a thioether to a propanesulfonic acid backbone. While its utility as a buffering agent in biochemical assays and for protein stabilization is well-established, its potential as a pharmacologically active agent remains largely unexplored.[1][2] The growing interest in sulfur-containing compounds and molecules with guanidino-like functional groups in medicinal chemistry warrants a closer examination of this molecule's potential.[2] The sulfonic acid group is known to enhance aqueous solubility and bioavailability, features that are highly desirable in drug candidates.[1]

This guide will systematically deconstruct the 3-(Amidinothio)-1-propanesulfonic acid molecule to explore the therapeutic potential inherent in its isothiouronium and amidino functionalities, and its structural similarity to compounds with known neuroprotective effects.

The Isothiouronium Moiety: A Gateway to Anticancer Activity

The isothiouronium group is a key structural feature of 3-(Amidinothio)-1-propanesulfonic acid. Recent studies have highlighted the significant antitumor activity of various isothiouronium salts, positioning this functional group as a promising pharmacophore in oncology drug discovery.[1][3]

Evidence of Antitumor Efficacy

A series of S-allylic isothiouronium salts have demonstrated potent cytotoxic effects against leukemia cells, with some compounds exhibiting a high selectivity index (over 20), indicating a favorable therapeutic window.[1] These compounds were found to induce G2/M cell cycle arrest and apoptosis.[1] In melanoma cell lines, certain isothiouronium salts have been shown to reduce the expression of NRAS, a key oncogene, induce apoptosis, and decrease cell invasion.[3]

Quantitative Data from Preclinical Studies

The following table summarizes the cytotoxic activity of representative isothiouronium salts from the literature, providing a benchmark for the potential efficacy of novel derivatives.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Allylic Isothiouronium Salts | Leukemia | 7 - 28 | [3] |

| N-phenyl-substituted Isothiouronium | Melanoma | 7 - 28 | [3] |

Proposed Mechanism of Action: A Multi-pronged Attack

The anticancer activity of isothiouronium salts appears to be multifactorial, involving the induction of cell cycle arrest and apoptosis.[1] The observed decrease in NRAS expression in melanoma cells suggests a potential role in modulating key oncogenic signaling pathways.[3]

The Amidino Group: Targeting DNA and Parasites

The amidino moiety, a structural component of the isothiouronium group, is also found in a variety of bioactive molecules with demonstrated antiproliferative and antitrypanosomal activities.[4][5] This suggests that 3-(Amidinothio)-1-propanesulfonic acid derivatives could also exhibit such properties.

DNA Intercalation and Topoisomerase Inhibition

Novel 6-amidino-2-arylbenzothiazoles have been shown to bind to DNA through a combination of minor groove binding and intercalation, leading to potent antiproliferative effects.[4] Furthermore, certain amidine derivatives have been identified as selective topoisomerase I inhibitors, a validated target in cancer therapy.[5]

Quantitative Data on Antiproliferative and Antitrypanosomal Activity

The following table presents data for compounds featuring the amidino group, highlighting their potential in oncology and infectious disease.

| Compound Class | Target Organism/Cell Line | Activity (IC50/GI50) | Reference |

| 6-amidino-2-arylbenzothiazoles | SW620 (colorectal adenocarcinoma) | 0.25 µM | [4] |

| Quinolone-based amidines | Various cancer cell lines | 1.00 - 1.50 µM | [5] |

| Imidamide analogs | Trypanosoma brucei | 1 nM | [6][7] |

A Potential Role in Neuroprotection: Lessons from a Structural Cousin

The structural similarity of 3-(Amidinothio)-1-propanesulfonic acid to 3-amino-1-propanesulfonic acid (Tramiprosate), a compound investigated for the treatment of Alzheimer's disease, suggests a potential role in neuroprotection.[8][9] The key difference lies in the substitution at the 3-position, where the amino group of Tramiprosate is replaced by an amidinothio group.

Targeting Amyloid-Beta Aggregation

Tramiprosate is believed to exert its neuroprotective effects by inhibiting the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[8] It is plausible that the sulfonic acid moiety plays a crucial role in this interaction. The introduction of the amidinothio group could modulate this activity, potentially leading to enhanced efficacy or altered pharmacokinetic properties.

Experimental Protocols for Future Investigations

To facilitate the exploration of 3-(Amidinothio)-1-propanesulfonic acid and its derivatives in drug discovery, this section provides detailed methodologies for key in vitro assays.

Synthesis of 3-(Amidinothio)-1-propanesulfonic Acid Derivatives

The synthesis of isothiouronium salts is typically achieved through the alkylation of thiourea or its derivatives with an appropriate alkyl halide.[2] For novel analogs of 3-(Amidinothio)-1-propanesulfonic acid, a general synthetic route is proposed below.

Protocol:

-

Dissolve thiourea or a substituted thiourea (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

-

Add a 3-halopropanesulfonic acid derivative (1 equivalent).

-

Heat the reaction mixture under reflux for a specified period (e.g., 2-24 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration or crystallization.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the final compound using standard analytical techniques (NMR, Mass Spectrometry, etc.).

In Vitro Anticancer Activity Screening

MTT Assay for Cytotoxicity:

-

Seed cancer cells (e.g., leukemia, melanoma cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-